6-Chloro-3-indolyl-β-D-galactopyranoside

Vue d'ensemble

Description

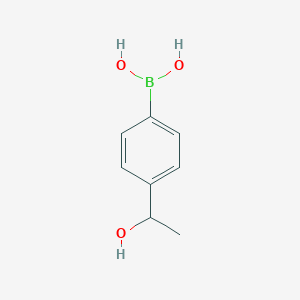

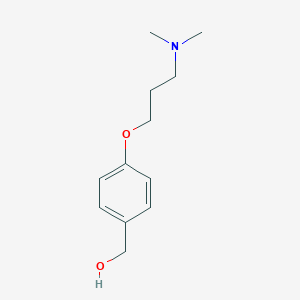

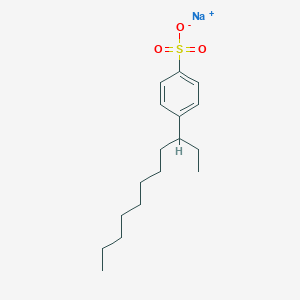

The compound 6-Chloro-3-indolyl-beta-D-galactopyranoside is a complex organic molecule that features a tetrahydropyran ring substituted with a chlorinated indole moiety and a hydroxymethyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Applications De Recherche Scientifique

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of indole derivatives on cellular processes. Its chlorinated indole moiety may interact with specific biological targets, providing insights into its potential as a therapeutic agent.

Medicine

The compound’s potential biological activities make it a candidate for drug development. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, which can be explored in preclinical studies.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mécanisme D'action

Target of Action

The primary target of 6-Chloro-3-indolyl-beta-D-galactopyranoside, also known as Rose-β-D-Gal or Salmon-Gal, is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.

Mode of Action

Rose-β-D-Gal acts as a chromogenic substrate for β-galactosidase . When the enzyme comes into contact with this compound, it catalyzes the hydrolysis of the glycosidic bond, leading to the release of a chromophore. This results in a color change that can be visually detected, making it useful in various diagnostic applications .

Biochemical Pathways

The action of Rose-β-D-Gal primarily affects the metabolic pathway involving β-galactosidase. The enzyme’s activity can be visually tracked using this compound, which is particularly useful in colorimetric assays to detect recombinants from non-recombinants in bacterial colonies .

Pharmacokinetics

It is known that the compound isinsoluble in water but soluble in DMSO, DMFO, and methanol . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The enzymatic hydrolysis of Rose-β-D-Gal by β-galactosidase results in the formation of an intense pink colored precipitate . This color change is used to detect the activity of β-galactosidase in bacterial colonies, distinguishing between recombinants (white) and non-recombinants (salmon) in a colorimetric assay .

Action Environment

The action of Rose-β-D-Gal is influenced by various environmental factors. For instance, it is moisture-sensitive and should be stored away from water/moisture, heat, and oxidizing agents . The compound should be kept in a cool, dry, and well-ventilated condition, and preferably stored under inert gas . These conditions help maintain the compound’s stability and efficacy.

Analyse Biochimique

Biochemical Properties

6-Chloro-3-indolyl-beta-D-galactopyranoside is a substrate for β-Galactosidase . It is used in conjunction with IPTG for detection of β-galactosidase activity in bacterial colonies in a colorimetric assay to detect recombinants (white) from the non-recombinants (SALMON) .

Cellular Effects

The compound plays a crucial role in the detection of β-galactosidase activity in bacterial colonies . This activity is essential in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 6-Chloro-3-indolyl-beta-D-galactopyranoside involves its interaction with the enzyme β-galactosidase . The compound serves as a substrate for this enzyme, and its cleavage results in a color change that allows for the detection of enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-3-indolyl-beta-D-galactopyranoside can be observed over time. The compound is moisture sensitive and should be stored away from water/moisture, heat, and oxidizing agents .

Metabolic Pathways

6-Chloro-3-indolyl-beta-D-galactopyranoside is involved in the metabolic pathway of β-galactosidase . The compound serves as a substrate for this enzyme, which cleaves it to produce a color change .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-indolyl-beta-D-galactopyranoside typically involves multiple steps:

Formation of the Tetrahydropyran Ring: This can be achieved through a cyclization reaction of a suitable precursor.

Introduction of the Indole Moiety: The indole ring can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with the tetrahydropyran intermediate.

Chlorination: The chlorination of the indole ring is usually carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the indole moiety, using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of a carboxylic acid derivative.

Reduction: Formation of a reduced indole derivative.

Substitution: Formation of substituted indole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,3R,4S,5R,6R)-2-((6-Bromo-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: Similar structure with a bromine atom instead of chlorine.

(2S,3R,4S,5R,6R)-2-((6-Methyl-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: Similar structure with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in 6-Chloro-3-indolyl-beta-D-galactopyranoside may confer unique electronic and steric properties, influencing its reactivity and biological activity. This makes it distinct from its analogs with different substituents.

Propriétés

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWBAXBVBGNSPW-MBJXGIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10930006 | |

| Record name | 6-Chloro-1H-indol-3-yl hexopyranosido | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138182-21-5 | |

| Record name | 6-Chloro-1H-indol-3-yl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138182-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indol-3-yl hexopyranosido | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Galactopyranoside, 6-chloro-1H-indol-3-yl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 6-chloro-3-indolyl-beta-D-galactopyranoside help identify cells transfected with the reporter gene in the growth-arrest assay?

A1: 6-chloro-3-indolyl-beta-D-galactopyranoside, often abbreviated as X-gal, is a histochemical substrate for the enzyme beta-galactosidase (β-gal). In the assay described [], A7r5 cells were co-transfected with two plasmids: one carrying the gene of interest and another carrying the β-gal gene as a reporter. When cells successfully incorporate the reporter plasmid and express β-gal, the enzyme hydrolyzes X-gal. This hydrolysis results in a visible color change, allowing researchers to visually identify the transfected cells under a microscope. This color-based identification is crucial for specifically analyzing the growth and DNA synthesis of cells successfully transfected with the growth-arrest genes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

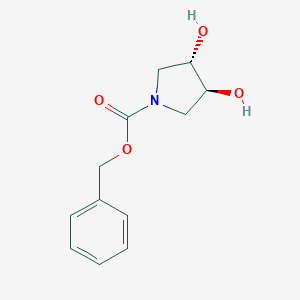

![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)